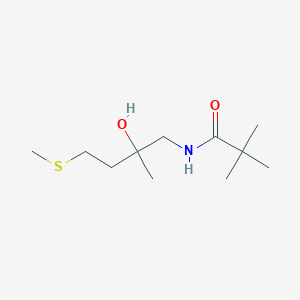

Tert-butyl 3-(2-aminoethyl)-3-hydroxypyrrolidine-1-carboxylate;hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Tert-butyl 3-(2-aminoethyl)-3-hydroxypyrrolidine-1-carboxylate;hydrochloride, also known as TBAPC hydrochloride, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

科学的研究の応用

Chiral Auxiliary and Dipeptide Synthesis

A study described the synthesis and application of a new chiral auxiliary, tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate, derived from L-alanine, which is used in dipeptide synthesis. This compound was employed for the preparation of enantiomerically pure 2-methyl-3-phenylpropanoic acid and dimethyl trans-cyclopentane-1,2-dicarboxylate. It also facilitated the synthesis of higher amino-acid derivatives with excellent selectivities through Michael additions and alkylation processes, demonstrating its utility in complex organic syntheses (Studer, Hintermann, & Seebach, 1995).

Acylating Agent for Amines

Another significant application is the preparation of tert-butyl aminocarbonate, a compound that rapidly acylates amines in both organic and aqueous solutions. This reactivity profile suggests its potential in the synthesis of amine derivatives and the modification of biomolecules, providing a tool for bioconjugation and pharmaceutical synthesis (Harris & Wilson, 1983).

Catalysis and Multicomponent Reactions

The compound has also found use in catalytic and multicomponent reactions. For example, in the presence of Pd(OAc)2 and tert-butylamine, propargyl carbonates, isocyanides, and alcohols or water undergo a reaction to afford polysubstituted aminopyrroles or 1,4-dihydro-6H-furo[3,4-b]pyrrol-6-imines. This demonstrates its role in enabling complex transformations that are valuable in the synthesis of heterocyclic compounds and potential drug molecules (Qiu, Wang, & Zhu, 2017).

Intermediate in Synthesis of Active Substances

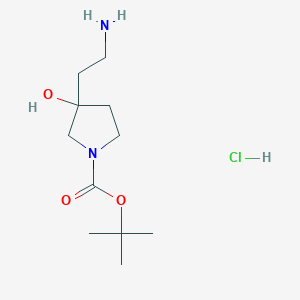

Additionally, starting from L-aspartic acid, an economical synthesis route was developed for (S)-tert-butyl-3-aminopyrrolidine-1-carboxylate, an intermediate used in many pharmaceutically active substances. This process features readily available materials, mild conditions, and could be scaled for industrial preparation, highlighting its importance in the pharmaceutical industry (Han et al., 2018).

Safety and Hazards

“Tert-butyl 3-(2-aminoethyl)-3-hydroxypyrrolidine-1-carboxylate;hydrochloride” may have similar safety and hazards to “N-Boc-1,2-diaminoethane” or “tert-Butyl N-(2-aminoethyl)carbamate”. These compounds are considered hazardous and can cause severe skin burns, eye damage, and may cause respiratory irritation .

特性

IUPAC Name |

tert-butyl 3-(2-aminoethyl)-3-hydroxypyrrolidine-1-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O3.ClH/c1-10(2,3)16-9(14)13-7-5-11(15,8-13)4-6-12;/h15H,4-8,12H2,1-3H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVUMBQLQUHEDAC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)(CCN)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.76 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 3-(2-aminoethyl)-3-hydroxypyrrolidine-1-carboxylate;hydrochloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[benzyl(ethyl)sulfamoyl]-N-[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2590077.png)

![3-phenyl-N-(pyrazolo[1,5-a]pyridin-5-yl)propanamide](/img/structure/B2590090.png)

![1-(4-chlorophenyl)-5-[3-(dimethylamino)acryloyl]-3-(4-fluorobenzyl)-2,4(1H,3H)-pyrimidinedione](/img/structure/B2590091.png)